5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine
Overview
Description
This compound is a derivative of piperazine, which is a cyclic compound consisting of two piperazine rings joined by a single nitrogen atom . It’s also known as N-Methyl-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinamine .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine in a reaction flask at 60-70 °C. After stirring for 2 hours and cooling to room temperature, Potassium carbonate is added and stirred for 10 minutes. The aqueous phase is then separated and dried to give the product .Molecular Structure Analysis
The molecular formula of the compound is C18H24N4 . Biarylmethapyrimidine compounds having a general structure (A) are capable of inhibiting kinases that are members of the Jak kinase family, as well as other specific receptor and non-receptor kinases .Chemical Reactions Analysis
The compound is highly selective for PARP1 over other PARP family members, with good secondary pharmacology and physicochemical properties .Physical and Chemical Properties Analysis
The compound has a boiling point of 478.2±45.0 °C and a density of 1.0±0.06 g/cm3. The pKa value is 9.73±0.38 .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-methyl-2-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-12-11-18-16(20-15(12)17)19-13-3-5-14(6-4-13)22-9-7-21(2)8-10-22/h3-6,11H,7-10H2,1-2H3,(H3,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHAICAGPHJUQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)NC2=CC=C(C=C2)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718802 | |
Record name | 5-Methyl-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936092-52-3 | |
Record name | 5-Methyl-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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